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CGA 47-60

Cat. No.: B1577528
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Description

Overview of Chromogranin A (CgA) as a Precursor Protein

CgA functions as a prohormone, undergoing post-translational modification and proteolytic cleavage to generate a variety of biologically active peptides. nih.govbioscientifica.comnih.gov This processing is crucial as the resulting peptides exhibit a broad spectrum of regulatory activities, often influencing endocrine, cardiovascular, and immune systems, as well as glucose and calcium homeostasis. bioscientifica.comnih.gov The human CgA protein consists of 439 amino acids and has a molecular weight of approximately 48-52 kDa. scispace.combioscientifica.comnih.gov

Physiological Context of CgA Expression and Storage

CgA is primarily expressed and stored within the dense-core secretory granules of neuroendocrine and endocrine cells. nih.govscispace.compsu.edu These granules serve as storage sites for hormones, neuropeptides, and other signaling molecules. Upon appropriate stimulation, CgA and its derived peptides are released from these granules via exocytosis into the bloodstream or the extracellular space, acting through autocrine, paracrine, and potentially endocrine mechanisms. bioscientifica.comnih.govpsu.edumdpi.com The expression and release of CgA are influenced by various physiological and pathological conditions. bioscientifica.commdpi.com

Enzymatic Processing and Biogenesis of CgA-Derived Peptides

The generation of bioactive peptides from the CgA precursor involves proteolytic cleavage at specific sites within the protein sequence, primarily at pairs of basic amino acids. scispace.comresearchgate.netoup.com This process is carried out by intracellular and extracellular proteolytic enzymes, including prohormone convertases (such as PC1 and PC2), furin, cathepsin L, thrombin, and plasmin. mdpi.com The specific pattern of cleavage can vary depending on the cell type and physiological state, leading to the production of different peptide fragments with distinct biological activities. nih.govbioscientifica.comnih.gov Key CgA-derived peptides include vasostatins 1 and 2, chromofungin (B1577492), pancreastatin, catestatin, and WE14, among others. bioscientifica.comnih.govfrontiersin.org

Identification and Characterization of the CGA47-X Region

The N-terminal domain of CgA is a source of several bioactive peptides, including those found within the CGA47-X region. nih.govresearchgate.net This region has been specifically investigated due to the identification of peptides with notable antimicrobial and other biological activities.

Discovery and Isolation of Chromofungin (CgA47-66)

Chromofungin, corresponding to the sequence CgA47-66, was identified as a peptide derived from the N-terminus of CgA, specifically within vasostatin-1 (CgA1-76). frontiersin.orgencyclopedia.pubplos.org Its discovery was linked to the antimicrobial properties observed in CgA-derived peptides. Chromofungin has been characterized for its potent antifungal activity, interacting with the cell wall and inhibiting calcineurin activity in microorganisms. bioscientifica.comnih.gov Research has also highlighted its anti-inflammatory and immunomodulatory properties, particularly in the context of intestinal inflammation. encyclopedia.pubwjgnet.comresearchgate.netfrontiersin.org

Discovery and Isolation of CGA-N9 (CgA47-55) and other related fragments

Within the broader CGA47-X region, shorter fragments have also been identified and characterized. CGA-N9, corresponding to the sequence CgA47-55, is a peptide derived from the N-terminus of human CgA. nih.govnih.gov Studies have shown that CGA-N9 possesses antimicrobial activity, particularly against Candida tropicalis. nih.govnih.gov Research into its mechanism of action indicates that CGA-N9 can penetrate fungal cell membranes through both direct interaction and endocytosis. nih.govnih.gov Other peptides within the N-terminal region, including CgA 47-60, have also been noted for their biological activities, such as antifungal effects. psu.edugoogle.com

Nomenclature and Structural Delimitation of CGA47-X Peptides

Peptides derived from the CGA47-X region are typically named based on their position within the full-length human CgA protein sequence. For instance, Chromofungin is denoted as CgA47-66, indicating it spans amino acid residues 47 through 66. frontiersin.orgwjgnet.comfrontiersin.org Similarly, CGA-N9 is designated as CgA47-55. nih.govnih.gov The peptide this compound, the specific focus within this region, corresponds to amino acid residues 47 through 60 of human CgA. These peptides share a common origin from the N-terminal part of CgA and are generated through the proteolytic processing of the precursor protein. nih.govmdpi.comresearchgate.net Their structural characteristics, including amino acid sequence, contribute to their specific biological functions. For example, this compound has the amino acid sequence Arg-Ile-Leu-Ser-Ile-Leu-Arg-His-Gln-Asn-Leu-Leu-Lys-Glu. novoprolabs.com

Detailed research findings on the activities of peptides from the CGA47-X region are summarized in the table below:

PeptideSequence (Human CgA)Key ActivitiesReferences
ChromofunginCgA47-66Antifungal, Anti-inflammatory, Immunomodulatory, Inhibits calcineurin activity bioscientifica.comnih.govencyclopedia.pubwjgnet.comresearchgate.netfrontiersin.org
CGA-N9CgA47-55Antimicrobial (e.g., against Candida tropicalis), Cell penetration nih.govnih.gov
This compoundCgA47-60Antifungal activity psu.edunovoprolabs.com

This table provides a snapshot of the known activities for key peptides within the CGA47-X region, highlighting the functional significance of this segment of the Chromogranin A protein.

Properties

bioactivity

Antifungal

sequence

RILSILRHQNLLKE

Origin of Product

United States

Molecular Structure and Conformation of Cga47 X Peptides

Primary Sequence Analysis and Conservation

Primary sequence analysis of the CGA alpha subunit highlights regions of significant conservation, particularly within the segment corresponding to residues 47-60 and its immediate vicinity. This conservation across diverse species underscores the functional importance of this region.

Interspecies Sequence Homology of the CGA47-X Region (e.g., human, porcine, bovine, murine, amphibian)

The region spanning residues 47-64 within the CGA alpha subunit demonstrates a high degree of sequence conservation across various species. This segment is 100% conserved in human, porcine, bovine, equine, and mouse CGA. psu.edu Conservation remains notably high even in more distantly related species, such as frog CGA, where this region is 89% conserved. psu.edu This strong evolutionary conservation suggests that the amino acid sequence in this part of the protein is critical for its function or structural integrity.

Species Conservation of CGA 47-64 Region
Human 100%
Porcine 100%
Bovine 100%
Equine 100%
Mouse 100%
Frog 89%

Secondary and Tertiary Structure Elucidation

Spectroscopic and computational studies have been instrumental in elucidating the secondary and tertiary structural features of peptides derived from the CGA 47-60 region, particularly the CGA 47-66 peptide. These investigations reveal the propensity of this region to form helical structures.

Helical Propensity and Formation of Hydrophobic Helices (e.g., 47-51)

NMR analysis of the peptide encompassing residues 47-66 of CGA suggests that the N-terminal portion of this segment, specifically residues 47-51, forms a short hydrophobic helix. psu.eduresearchgate.netnih.gov This finding indicates that the amino acid sequence within this sub-region favors the adoption of an alpha-helical conformation, with hydrophobic residues likely oriented towards one face of the helix.

Characterization of Amphipathic Helices (e.g., 53-66)

Following the initial hydrophobic helix, the region spanning residues 53-66 within the CGA 47-66 peptide is characterized as forming an amphipathic helix. psu.eduresearchgate.netnih.gov Amphipathic helices possess distinct hydrophobic and hydrophilic faces, allowing them to interact with both lipid environments and aqueous solutions or protein surfaces. Studies on a slightly broader peptide (CgA 39-63) corroborate the presence of an amphipathic helix in this general area (specifically, the first three turns of the alpha-helix between E46 and K59), with hydrophilic residues such as Glutamic acid 46, Arginine 47, and Serine 50 on one side and hydrophobic residues like Isoleucine 48, Leucine (B10760876) 49, Isoleucine 51, and Leucine 52 on the opposite side. researchgate.netnih.gov

Peptide Region Proposed Secondary Structure Method of Elucidation Key Findings
CGA 47-51 Short Hydrophobic Helix NMR analysis of CGA 47-66 Forms a helical structure with hydrophobic characteristics. psu.eduresearchgate.netnih.gov
CGA 53-66 Amphipathic Helix NMR analysis of CGA 47-66, studies on CGA 39-63 Exhibits distinct hydrophobic and hydrophilic faces. psu.eduresearchgate.netnih.gov
CGA 47-66 (and overlapping 39-63) Alpha-helical conformation (overall) Multidimensional NMR Confirms helical structure in physiological conditions. researchgate.netnih.gov

Synthetic Methodologies and Derivative Chemistry of Cga47 X Peptides

Chemical Synthesis of CGA 47-60 Peptides and Analogues

The synthesis of peptides like this compound can be achieved through chemical methods, primarily involving the formation of amide bonds between constituent amino acids. Two prominent strategies dominate peptide chemical synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis is a widely used technique for the chemical synthesis of peptides, particularly for sequences up to approximately 50-80 amino acids in length googleapis.com. In SPPS, the C-terminal amino acid of the growing peptide chain is covalently attached to an insoluble polymer resin. The peptide chain is then elongated by the sequential addition of protected amino acids in a stepwise manner, typically from the C-terminus to the N-terminus googleapis.com.

SPPS offers several advantages, including simplified purification steps between coupling cycles, as excess reagents and byproducts are removed by washing the solid support googleapis.com. This makes the synthesis process relatively rapid and amenable to automation. Research on related Chromogranin A-derived peptides, such as CGA-N46 and its derivatives, has successfully employed solid-phase peptide synthesis for their preparation google.comuni-muenchen.denih.gov. The synthesis of this compound itself has also been reported using synthetic constructs, implying chemical synthesis methods like SPPS novoprolabs.com. The final product of SPPS often contains counterions like trifluoroacetate (B77799) (TFA), which are introduced during the cleavage of the peptide from the resin and the removal of protecting groups novoprolabs.com. The presence of TFA salts can influence the peptide's behavior in subsequent experiments novoprolabs.com.

Solution-Phase Peptide Synthesis Strategies

Solution-Phase Peptide Synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), involves carrying out the coupling and deprotection steps with the peptide chain dissolved in a solvent googleapis.com. Unlike SPPS, intermediate purification is typically performed after each coupling or a series of couplings to remove excess reagents and byproducts googleapis.com.

Solution-phase synthesis is often favored for the synthesis of larger quantities of peptides or for peptides that may be challenging to synthesize on a solid support due to solubility issues or aggregation googleapis.com. While SPPS is commonly preferred for the synthesis of peptides of the length of this compound (14 amino acids), solution-phase methods remain a viable alternative, especially for large-scale production or specific peptide sequences google.com. Various coupling reagents, such as carbodiimides (e.g., DCC, DIC) often used in combination with additives like HOBt or HOAt, are employed to facilitate peptide bond formation in solution-phase synthesis nih.gov.

Structural Modifications and Design of Novel Derivatives

Modifying the structure of peptides like this compound can lead to the development of novel derivatives with altered properties, such as improved activity, stability, or targeting capabilities. These modifications can involve changes to the amino acid sequence, the incorporation of non-natural amino acids, or the conjugation of the peptide to other molecules.

Amino Acid Substitutions and Truncations

Amino acid substitutions involve replacing one or more amino acids in the peptide sequence with different amino acids. This can be done to investigate the role of specific residues in the peptide's activity or to introduce new properties. Truncations involve the removal of amino acids from either the N-terminus, C-terminus, or both, resulting in shorter peptide fragments.

Research on peptides derived from Chromogranin A has explored the effect of truncations on biological activity. For instance, studies on CGA-N46 (residues 31-76 of CgA) and its derivatives, including CGA-N12 (residues 65-76), demonstrated that successively deleting amino acids from the termini affected their antifungal and hemolytic activities google.comuni-muenchen.de. This highlights the potential of truncations to identify minimal active sequences or to improve the selectivity of the peptide. Amino acid substitutions are a common strategy in peptide and protein research to study structure-function relationships and engineer new characteristics google.comgoogle.comscispace.comasm.org.

Incorporation of Non-Natural Amino Acids

The incorporation of non-natural amino acids (also referred to as unnatural amino acids or non-proteinogenic amino acids) into a peptide sequence introduces chemical functionalities not found in the 20 standard proteinogenic amino acids google.comnih.gov. This can lead to peptides with enhanced stability, novel structural properties, or sites for specific chemical modifications.

Non-natural amino acids can be incorporated during peptide synthesis, particularly through solid-phase methods using commercially available modified amino acid building blocks elifesciences.org. Alternatively, for longer peptides or proteins, genetic engineering techniques involving the expansion of the genetic code, such as amber codon suppression, can be used to site-specifically incorporate non-natural amino acids in biological expression systems nih.govgoogle.comnih.govfrontiersin.org. While specific examples of non-natural amino acid incorporation into this compound were not found in the searched literature, this is a general and powerful strategy applicable to peptide derivative design.

Conjugation Strategies for Functionalization

Peptide conjugation involves chemically linking a peptide to another molecule, such as a protein, nanoparticle, polymer, or fluorescent tag googleapis.comuni-muenchen.deportlandpress.com. This strategy can be used to improve the peptide's delivery, half-life, targeting ability, or to attach reporter molecules for detection or imaging.

Various chemical methods are available for peptide conjugation, often targeting specific functional groups on the peptide's amino acid side chains (e.g., lysine's epsilon-amino group, cysteine's thiol group) or the N-terminus or C-terminus portlandpress.com. Carbodiimide chemistry, for example, is a common method for conjugating peptides to molecules containing carboxyl groups portlandpress.com. Peptides can also be labeled with fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) through conjugation to an amino group. Conjugation strategies are widely applied in peptide research and development to create functionalized derivatives with tailored properties.

Table 1: Amino Acid Sequence of this compound

PositionAmino AcidOne-Letter CodeThree-Letter Code
47ArginineRArg
48IsoleucineIIle
49Leucine (B10760876)LLeu
50SerineSSer
51IsoleucineIIle
52LeucineLLeu
53ArginineRArg
54HistidineHHis
55GlutamineQGln
56AsparagineNAsn
57LeucineLLeu
58LeucineLLeu
59LysineKLys
60Glutamic acidEGlu

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific arrangement and chemical properties of amino acids within a peptide sequence contribute to its biological function. For CGA-derived peptides, including those encompassing the 47-60 region, SAR studies aim to pinpoint key structural determinants responsible for observed activities, such as antifungal effects.

Elucidation of Key Structural Elements for Biological Activity

Research has identified the region spanning amino acids 47-66 of Chromogranin A, known as Chromofungin (B1577492), as an active antifungal domain. This indicates that the this compound sequence is a significant part of this biologically active segment. Studies on the structural characteristics of this region suggest a propensity to form an alpha-helical structure, particularly in certain environments researchgate.net. This alpha-helical conformation, potentially exhibiting amphipathic properties (having both hydrophilic and hydrophobic faces), is often associated with the membrane-interacting mechanisms of antimicrobial peptides.

Further insights into the key structural elements within or near the 47-60 region come from studies on shorter fragments. For instance, CGA-N9, corresponding to amino acids 47-55, has shown antimicrobial activity, suggesting that the N-terminal portion of the 47-60 sequence is important for function. While not directly within the 47-60 range, studies on CGA-N12 (amino acids 65-76) also contribute to the broader understanding of active domains within CgA's N-terminus, indicating that different segments may possess distinct activities or mechanisms nih.gov.

Impact of Sequence Variations on Mechanistic Efficacy

The impact of sequence variations on the mechanistic efficacy of CGA-derived peptides is a critical aspect of SAR studies. Although detailed data on specific amino acid substitutions within this compound and their precise effects on mechanism are not extensively provided in the search results, the study of different but overlapping or adjacent fragments offers insights.

The antifungal activity observed in this compound and the broader Chromofungin (CgA47-66) suggests a mechanism involving interaction with fungal cells researchgate.netfrontiersin.orgneobioscience.com. Studies on CGA-N9 (47-55), a peptide within the 47-60 range, indicate that its mechanism involves direct cell penetration and endocytosis in fungal cells. In contrast, research on CGA-N12 (65-76), a sequence immediately C-terminal to Chromofungin, points towards a mechanism involving the induction of apoptosis through the attenuation of mitochondrial functions in Candida tropicalis nih.gov.

Mechanistic Investigations of Cga47 X Peptide Action

Interactions with Cellular Components

Mechanistic studies have explored how CGA47-66 interacts with cells, focusing on its ability to engage with membranes, its subsequent localization within the cell, and its binding to specific intracellular molecules.

Membrane Binding and Permeabilization Studies

CGA47-66 has demonstrated interactions with cellular membranes. Research indicates that this peptide interacts with the cell wall and is capable of crossing the plasma membrane, accumulating within microorganisms. nih.gov The amphipathic nature and global hydrophobicity of Chromofungin (B1577492) are believed to facilitate its strong interaction with membranes. nih.gov Acting as a cell-penetrating peptide, CGA47-66 can traverse cellular barriers. radiopaedia.orguni-freiburg.de Proposed mechanisms for its membrane activity include interaction with membrane lipids, potentially leading to pore formation, which could contribute to its biological effects. nih.gov

Intracellular Localization and Accumulation

Following membrane translocation, CGA47-66 has been observed to localize within the intracellular environment. Studies using immunocytochemistry and confocal microscopy have detected Chromofungin (CgA47-66) within the cytoplasm of polymorphonuclear neutrophils (PMNs) after incubation. Furthermore, a related peptide, CGA47-70, which encompasses the CGA47-66 sequence, has been shown to enter monocytes and exhibit at least two distinct intracytoplasmic localizations, including the perinuclear region, over a timeframe of 5 to 15 minutes. radiopaedia.org

Binding to Specific Macromolecules

The region of Chromogranin A corresponding to residues 47-64 has been identified as containing a Ca2+-dependent calmodulin binding site. Investigations utilizing a synthetic peptide representing CGA residues 40-65 have confirmed its ability to bind calmodulin (CaM) in a calcium-dependent manner with high affinity. This binding is specific to Ca2+, as neither Mg2+ nor Mn2+ could induce the interaction. The dissociation constants (Kd) determined by fluorometric titration for the synthetic peptide-CaM binding were reported as 13 nM, comparable to the binding affinities of other CaM-binding proteins and peptides, indicating a tight interaction. Both Chromofungin (CgA47-66) and Catestatin, another CgA-derived peptide, have been shown to bind calmodulin. This interaction with calmodulin appears to play a role in the mechanism by which these peptides induce calcium entry in neutrophils.

Modulation of Intracellular Signaling Pathways

Beyond direct cellular interactions, CGA47-66 has been implicated in modulating key intracellular signaling cascades, influencing pathways critical for cellular function and response.

Involvement in PI3K/AKT Signaling Pathways

Research highlights the involvement of CGA47-66 in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. CGA47-66 has demonstrated a protective effect against septic brain injury, and this protection is mediated, at least in part, through the PI3K/AKT pathway. Experimental evidence using a PI3K inhibitor (LY294002) showed a partial reduction in the protective effect of CGA47-66 on the integrity of the blood-brain barrier, underscoring the vital role of the PI3K/AKT pathway in this function.

Effects on Downstream Molecular Effectors

Studies have identified several downstream molecular effectors modulated by CGA47-66. In monocytes, CGA47-66 has been shown to inhibit the activity of both NF-kappa B and AP-1, transcription factors involved in inflammatory responses. radiopaedia.org Additionally, Chromofungin (CGA47-66) has been found to inhibit calcineurin activity. nih.gov Further mechanistic investigations have revealed that both CGA47-66 and Catestatin activate calcium-independent phospholipase A2 (iPLA2). This activation of iPLA2 appears to be involved in the mechanism by which these peptides induce calcium entry into cells, specifically through store-operated calcium channels (SOCs).

Cross-talk with other signaling cascades

Investigations into the peptide fragment CGA 47-60, particularly the overlapping peptide CGA-N9 (47-55), have indicated its involvement in cellular processes that suggest interaction with signaling pathways, predominantly in the context of its antimicrobial activity. Studies on CGA-N9 demonstrated that this peptide can disturb calcium homeostasis and increase the levels of intracellular reactive oxygen species (ROS) in target microorganisms. Calcium ions and ROS are recognized as key signaling molecules that can mediate processes such as apoptosis.

Furthermore, the cellular uptake mechanisms of CGA-N9 (47-55) in Candida tropicalis involve direct cell penetration and various endocytosis pathways, including macropinocytosis, sulfate (B86663) proteoglycan-mediated endocytosis, and to a lesser extent, clathrin-mediated endocytosis. These uptake processes inherently involve interactions with cellular membranes and associated signaling components that regulate internalization pathways. While these findings highlight interactions with fundamental cellular processes and signaling components like calcium and ROS, detailed information regarding the cross-talk of the this compound peptide with other specific major signaling cascades (such as NF-κB, PI3K/AKT, or MAPK pathways) was not extensively detailed in the provided search results.

Biochemical and Enzymatic Modulation

The peptide region encompassing this compound has been shown to exert biochemical and enzymatic modulation, particularly through the activity of the overlapping peptide Chromofungin (47-66).

Inhibition of Specific Enzyme Activities (e.g., calcineurin activity)

Research has specifically linked the Chromogranin A-derived peptide Chromofungin, which corresponds to the sequence from arginine (47) to leucine (B10760876) (66), to the inhibition of calcineurin activity nih.govwikipedia.org. Chromofungin interacts with the cell wall, crosses the plasma membrane, and accumulates within microorganisms, where it exerts its inhibitory effect on calcineurin nih.govwikipedia.org. While the broader N-terminal region of Chromogranin A has been reported to interact with the calcium-calmodulin regulatory complex and inhibit calmodulin-dependent enzymes, the inhibition of calcineurin has been more directly attributed to the Chromofungin sequence (47-66) nih.govwikipedia.org.

The antimicrobial activity observed for the this compound peptide and related fragments like CGA-N9 (47-55) also implies interactions with essential enzymatic processes in target microorganisms, leading to growth inhibition. However, specific details on the inhibition of other enzymes by the this compound peptide, apart from the reported calcineurin inhibition by Chromofungin (47-66), were not prominently featured in the provided search results.

Biological Activities and Functional Roles in Vitro and Pre Clinical

Antimicrobial Properties

The N-terminal domain of Chromogranin A, including the region corresponding to CGA 47-60, has been reported to possess antimicrobial activity researchgate.netsemanticscholar.orgnih.gov. This activity contributes to innate defense mechanisms researchgate.netresearchgate.net.

Activity against Fungal Pathogens (e.g., Candida tropicalis)

Peptide 47-60, or chromofungin (B1577492) (sometimes referred to as CGA 47-66 or 47-60), has shown the ability to kill a variety of filamentous fungi psu.eduull.es. Research focusing on CGA-N9, a peptide corresponding to amino acids 47-55 of human CgA, has specifically demonstrated antimicrobial activity against Candida species, including Candida tropicalis, as well as Cryptococcus neoformans and some gram-positive bacteria semanticscholar.orgnih.govsemanticscholar.org. Studies on C. tropicalis have utilized concentrations of CGA-N9 such as 3.9 µg/ml (MIC100) and 2.9 µg/ml (MIC50) in experimental setups to assess cytotoxicity kinetics and cellular uptake semanticscholar.orgnih.gov. Another related peptide, CGA-N12 (CgA 65-76), also exhibits specific anti-Candida activity, particularly against C. tropicalis portlandpress.comnih.gov.

Interaction with Microbial Cell Walls and Membranes

Antimicrobial peptides, including those derived from CgA, typically exert their effects through initial electrostatic interactions with the negatively charged microbial cell membrane portlandpress.comucla.edu. Studies on CGA-N9's interaction with C. tropicalis have shown that the peptide accumulates in the cells semanticscholar.orgnih.govresearchgate.net. The internalization of CGA-N9 into C. tropicalis occurs through multiple pathways, including direct cell penetration and energy-dependent endocytosis mechanisms such as macropinocytosis and sulfate (B86663) proteoglycan-mediated endocytosis, with a minor contribution from clathrin-mediated endocytosis semanticscholar.orgnih.govresearchgate.net. While CGA-N9 was observed to accumulate intracellularly, it did not immediately destroy the integrity of the cell membrane at certain concentrations semanticscholar.org. However, at higher concentrations, a related peptide, CGA-N12, was shown to damage the cell membrane integrity of C. tropicalis, suggesting a concentration-dependent membrane activity portlandpress.com. The mechanism of action of antimicrobial peptides often involves the insertion of hydrophobic regions into the membrane bilayer after initial electrostatic attraction ucla.edu.

Mechanisms of Microbial Growth Inhibition

The mechanisms by which CGA-derived peptides inhibit microbial growth, particularly in fungi like Candida tropicalis, are multifaceted. Research on CGA-N9 in C. tropicalis indicates that its antifungal activity is mediated through the induction of apoptosis semanticscholar.orgnih.gov. This apoptotic process is associated with several cellular events, including the depolarization of the cell membrane and an increase in the uptake of calcium ions into the cytosol and mitochondria semanticscholar.orgnih.gov. Furthermore, CGA-N9 treatment leads to the disruption of the mitochondrial membrane potential and an increase in the generation of intracellular reactive oxygen species (ROS) semanticscholar.orgnih.gov. Downstream effects observed include cytochrome c leakage, chromatin condensation, and DNA degradation semanticscholar.orgnih.gov. While CGA-N9 was found to bind to DNA via electrostatic interaction, it did not degrade DNA directly in vitro semanticscholar.orgnih.gov. For the related peptide CGA-N12, studies have shown that it induces apoptosis in C. tropicalis through mitochondrial dysfunction and metacaspase activation portlandpress.comnih.gov. Additionally, CGA-N12 has been shown to interact with the protein KRE9, which is involved in cell wall synthesis in Candida, suggesting an effect on cell wall integrity as a mechanism of inhibition portlandpress.com.

Cell Adhesion and Morphogenesis Modulation

Chromogranin A and its derived fragments have also been implicated in modulating cell adhesion, a critical process in various biological phenomena including tissue morphogenesis and tumor biology psu.eduull.es.

Anti-adhesive Effects in Fibroblast Assays

Studies investigating the effects of Chromogranin A on cell adhesion have shown that solid-phase bound CgA can exert anti-adhesive effects in fibroblast adhesion assays psu.eduull.es. This suggests that the presence of immobilized full-length CgA can reduce the adherence of fibroblasts to a surface.

Role of Integrin Binding Motifs (e.g., RGD motif)

The region of Chromogranin A spanning residues 39-63, which includes the this compound sequence, is critical for its interaction with integrins. This domain contains an RGD (Arginine-Glycine-Aspartate) motif located at residues 43-45, followed by an amphipathic alpha-helix from residues 47-63. Both the RGD site and the alpha-helical structure are crucial for the binding affinity and selectivity of this region to alpha_v beta_6 integrin radiopaedia.org. The RGD sequence within human CgA is specifically highlighted as critical for integrin recognition, as a mutation in this sequence (Asp45Glu) completely abolished binding to alpha_v beta_6 integrin in studies radiopaedia.org. This suggests that the RGD motif within the this compound containing region plays a key role in mediating interactions with specific integrin receptors, influencing cell adhesion and potentially other cellular processes regulated by these interactions radiopaedia.org.

Influence on Ductal Morphogenesis in vitro

Chromogranin A has been shown to influence ductal morphogenesis in vitro. When mammary epithelial cells are cultured in a three-dimensional collagen gel, the presence of CgA at nanomolar concentrations can alter their developmental patterns nih.govfrontiersin.org. Specifically, CgA induces the formation of thicker cord-like structures with bulbous extremities, a morphology reminiscent of growing mammary ducts observed in vivo frontiersin.org. This effect is accompanied by an increase in the deposition of major basement membrane components, including collagen type IV, laminin, and perlecan, around the surface of these duct-like structures frontiersin.org. Similar effects were observed with partially digested CgA, suggesting that active fragments, potentially including the this compound region, contribute to this activity frontiersin.org. These findings indicate a role for CgA in modulating cell adhesion and tissue morphogenesis in mammary epithelial cells nih.govfrontiersin.org.

Barrier Function Regulation

Research has demonstrated the ability of Chromogranin A and its fragments to regulate endothelial barrier function, particularly in the context of inflammatory challenges.

Protection of Endothelial Barrier Function (e.g., against TNF-induced leakage)

Chromogranin A and its N-terminal fragments, encompassing the region containing this compound, have been shown to protect endothelial barrier function, particularly against damage induced by Tumor Necrosis Factor-alpha (TNF-alpha). Studies using cultured endothelial cells have revealed that CgA can inhibit TNF-induced down-regulation of VE-cadherin, a crucial protein for maintaining endothelial cell-cell adhesion and barrier integrity nih.gov. Furthermore, CgA and its fragments prevent the barrier alteration and increased vascular permeability induced by TNF-alpha nih.gov. This protective effect has also been observed in in vivo models, where increased blood levels of CgA prevented TNF-induced vascular leakage nih.gov. The peptide fragment CGA 47-66 (Chromofungin) has been specifically shown to inhibit TNF-alpha-induced vascular endothelial hyper-permeability in a concentration-dependent manner. The mechanism involves the inhibition of cytoskeletal rearrangements and increased intracellular calcium concentration in response to TNF-alpha treatment. These findings suggest that peptides derived from CgA, including those within the 47-60 region, contribute to regulating endothelial barrier function and protecting vessels from inflammatory insults like those caused by TNF-alpha nih.gov.

Immunomodulatory Effects (Non-Clinical)

Beyond its direct effects on barrier function, the region of Chromogranin A containing this compound also exhibits immunomodulatory properties, particularly in mitigating the effects of inflammatory mediators like TNF-alpha.

Modulation of Cellular Immune Components in vitro

Research into the biological activities of this compound indicates that this compound is a peptide fragment derived from the larger protein Chromogranin A (CgA). While Chromogranin A and its various peptide derivatives have been implicated in a range of physiological processes, including aspects of the innate immune system and inflammation, detailed in vitro studies specifically examining the modulation of cellular immune components such as lymphocytes and macrophages by the isolated this compound peptide are limited in the available literature.

The primary biological activity directly attributed to the this compound peptide in in vitro studies, as identified in the search results, is antifungal activity. For instance, synthetic peptide this compound has demonstrated anti-Candida activity in vitro libretexts.org. The broader context of Chromogranin A suggests a role for its cleavage products in immune modulation and as components of the innate immune system. However, specific data detailing how the this compound fragment directly influences the function, proliferation, or cytokine production of isolated lymphocytes or macrophages in in vitro culture systems was not found within the scope of this review.

Methodologies for Studying Cga47 X Peptides

Analytical Techniques for Peptide Characterization

Analytical methodologies provide the foundational data regarding the physical and chemical properties of CGA47-X peptides. They are crucial for quality control and ensuring the integrity of the peptide sample before its use in further studies.

Mass spectrometry is a cornerstone technique for the characterization of peptides, offering high sensitivity and accuracy. resolvemass.ca It is employed to determine the molecular weight of the peptide, which serves as a primary confirmation of its identity. resolvemass.ca The process involves ionizing the peptide sample and then measuring the mass-to-charge (m/z) ratio of the resulting ions. nih.gov The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. nih.gov

For a CGA47-X peptide, the spectrum would be analyzed for its key components:

Molecular Ion Peak: This peak corresponds to the intact peptide molecule and its m/z value is used to confirm the molecular weight. nih.gov

Base Peak: The most abundant ion in the spectrum, which is set to 100% relative intensity. nih.gov

Isotopic Peaks (M+1, M+2): Smaller peaks that correspond to the presence of natural isotopes in the peptide's elemental composition. nih.gov

High-resolution mass spectrometry can also provide information on the purity of the peptide sample by detecting the presence of contaminants or by-products from the synthesis process. Furthermore, tandem mass spectrometry (MS/MS) techniques, such as electron-transfer dissociation (ETD), can be used to fragment the peptide and provide extensive sequence information, further confirming its identity and identifying any post-translational modifications. nih.gov

Table 1: Example Mass Spectrometry Data for a CGA47-X Peptide This table is interactive. You can sort and filter the data.

Parameter Observed Value Expected Value Interpretation
Molecular Ion (m/z) 1655.0 1654.98 Corresponds to the calculated molecular weight of the peptide, confirming identity.
Purity (%) 98.5 >95 Indicates a high degree of sample purity, suitable for further experiments.
Major Impurity (m/z) 1583.8 N/A Corresponds to a potential truncated sequence from synthesis.

Chromatography (HPLC, FPLC) for Purification and Quantification

Chromatography is an essential technique for both the purification and analytical assessment of peptides. americanpeptidesociety.org High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are powerful methods used to separate peptides from complex mixtures based on their physicochemical properties. researchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis and purification. gilson.comwaters.compolypeptide.comlcms.cz This technique separates peptides based on their hydrophobicity. gilson.com The peptide mixture is passed through a column containing a non-polar stationary phase (like C18-bonded silica), and a polar mobile phase is used for elution. waters.com More hydrophobic peptides interact more strongly with the column and thus elute later than more hydrophilic peptides. gilson.com By monitoring the column eluent with a UV detector, a chromatogram is produced where the area under a peak is proportional to the amount of the corresponding peptide, allowing for purity assessment and quantification. resolvemass.ca

Other chromatographic techniques used for peptides include:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge at a given pH. nih.govgilson.comwaters.com

Size-Exclusion Chromatography (SEC): Separates peptides based on their size. americanpeptidesociety.orgnih.govpolypeptide.com

Table 2: Example HPLC Purity Analysis for a CGA47-X Peptide This table is interactive. You can sort and filter the data.

Peak Number Retention Time (min) Peak Area (%) Identity
1 5.2 0.8 Synthesis Precursor
2 12.7 98.6 CGA47-X Peptide
3 14.1 0.6 Deletion Sequence

Spectrophotometric Assays for Concentration Determination

Accurately determining the concentration of a peptide solution is critical for subsequent biophysical and activity assays. Spectrophotometry provides a rapid and non-destructive method for this purpose. thermofisher.com The concentration is typically determined by measuring the absorbance of ultraviolet (UV) light by the peptide in solution.

There are several approaches for peptide quantification using UV spectrophotometry:

Absorbance at 280 nm: This method relies on the presence of aromatic amino acids, specifically tryptophan and tyrosine, which absorb light at 280 nm. nih.govmerckmillipore.com It is a quick method but is not applicable to peptides lacking these residues. merckmillipore.com

Absorbance at 205-215 nm: The peptide bond itself absorbs UV light in the far-UV region, typically around 205 nm or 214 nm. thermofisher.comresearchgate.net This allows for the quantification of peptides regardless of their amino acid composition. The absorbance at 215 nm and 225 nm can be used in a formula to calculate the concentration. aatbio.com

Infrared Spectroscopy: Some modern spectrophotometers use infrared (IR) spectroscopy, which measures the absorption related to the amide bonds of the peptide backbone, providing a universal method for quantification that is less susceptible to interference from other substances. merckmillipore.com

Table 3: Example Spectrophotometric Quantification of a CGA47-X Peptide This table is interactive. You can sort and filter the data.

Measurement Wavelength Absorbance (A) Extinction Coefficient (ε) Path Length (cm) Calculated Concentration (mg/mL)
280 nm 0.05 N/A (No Trp/Tyr) 1 Not Applicable
205 nm 0.62 31 mL mg⁻¹cm⁻¹ 1 2.0
A215 - A225 0.54 N/A 1 3.75

Biophysical Approaches for Interaction Studies

Biophysical techniques are employed to investigate how CGA47-X peptides interact with other molecules, such as proteins, nucleic acids, or membranes. These studies provide critical insights into the peptide's mechanism of action by quantifying the kinetics and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. mdpi.combio-rad.comharvard.edu The method measures changes in the refractive index at the surface of a sensor chip, which are proportional to the change in mass on the surface. mdpi.combmfwf.gv.at

In a typical SPR experiment to study a CGA47-X peptide, one molecule (the ligand) is immobilized on the sensor chip surface, and the peptide (the analyte) is flowed over the surface in solution. mdpi.comharvard.edubmfwf.gv.at The binding of the peptide to the immobilized ligand causes an increase in mass on the surface, which is detected as a change in the SPR signal. bio-rad.com This interaction is recorded over time in a sensorgram. bio-rad.com

From the sensorgram, key kinetic parameters can be determined:

Association rate constant (kₐ): Describes the rate at which the peptide binds to the ligand.

Dissociation rate constant (kₑ): Describes the rate at which the peptide-ligand complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity.

Table 4: Example SPR Kinetic Data for CGA47-X Peptide Interaction This table is interactive. You can sort and filter the data.

Analyte Ligand kₐ (M⁻¹s⁻¹) kₑ (s⁻¹) Kₑ (M)
CGA47-X Peptide Target Protein A 1.5 x 10⁵ 3.0 x 10⁻³ 2.0 x 10⁻⁸
CGA47-X Peptide Control Protein B No Binding No Binding N/A

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction. upm.eswikipedia.org It is considered a gold standard for characterizing the thermodynamics of binding, as a single experiment can provide a complete thermodynamic profile of the interaction. upm.es

In an ITC experiment, a solution of the CGA47-X peptide is titrated in small aliquots into a sample cell containing a solution of its binding partner, all while maintaining a constant temperature. wikipedia.orgglycopedia.eu The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) upon binding. glycopedia.euharvard.edu

The data obtained from an ITC experiment allows for the direct determination of:

Binding Affinity (Kₐ): The association constant for the interaction.

Binding Enthalpy (ΔH): The heat change associated with the binding event. upm.esharvard.edu

Stoichiometry (n): The molar ratio of the peptide to its binding partner in the complex. upm.esglycopedia.eu

From these directly measured parameters, other key thermodynamic values can be calculated:

Gibbs Free Energy (ΔG): Indicates the spontaneity of the binding. upm.es

Binding Entropy (ΔS): Reflects the change in disorder of the system upon binding. upm.es

Table 5: Example ITC Thermodynamic Data for CGA47-X Peptide Interaction This table is interactive. You can sort and filter the data.

Parameter Value Unit Interpretation
Stoichiometry (n) 1.05 Indicates a 1:1 binding ratio between the peptide and its target.
Affinity (Kₐ) 5.0 x 10⁷ M⁻¹ Represents a high-affinity interaction.
Enthalpy (ΔH) -8.5 kcal/mol The binding is enthalpically driven and releases heat.
Entropy (ΔS) 7.2 cal/mol·K The binding results in an increase in the overall disorder of the system.

Cell-Based Assays and Microscopy Techniques

A variety of cell-based assays and advanced microscopy techniques are employed to study the cellular effects of CGA47-X peptides, including their uptake, viability effects, intracellular localization, and impact on cell morphology and adhesion.

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells in a fluid stream. In the study of CGA47-X peptides, it can be applied to assess cellular uptake and viability. For example, to study the internalization of a fluorescently labeled CGA 47-60 peptide into Candida tropicalis, cells would be incubated with the peptide and then analyzed by flow cytometry. The intensity of the fluorescence detected from individual cells would be proportional to the amount of peptide internalized.

Furthermore, flow cytometry can be used to assess cell viability and apoptosis in response to peptide treatment. By using fluorescent dyes that stain for live, apoptotic, or necrotic cells, a quantitative analysis of the peptide's cytotoxic or fungicidal effects can be performed. For instance, a study on the antifungal activity of a recombinant peptide, CGA-N46 (corresponding to the N-terminal Pro31-Gln76 sequence of human CGA, which includes the 47-60 region), utilized flow cytometry to analyze apoptosis in Candida krusei. The results demonstrated that the peptide induced cell cycle arrest and apoptosis in a time-dependent manner.

Confocal microscopy is an advanced optical imaging technique that allows for the reconstruction of three-dimensional images from thin optical sections of a specimen. This high-resolution imaging is ideal for determining the precise intracellular localization of peptides. To track the subcellular distribution of this compound, the peptide can be labeled with a fluorescent tag. After incubation with cells, such as Candida tropicalis, the localization of the fluorescently-labeled peptide can be visualized.

This technique can reveal whether the peptide remains on the cell surface, accumulates in specific organelles like mitochondria or the vacuole, or is dispersed throughout the cytoplasm. Co-localization studies, using fluorescent markers for specific cellular compartments, can further pinpoint the peptide's destination within the cell, providing critical clues about its mechanism of action.

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons to create an ultra-high-resolution image of a specimen. In the context of this compound research, TEM is invaluable for examining the effects of the peptide on the ultrastructural morphology of cells. For example, researchers can expose Candida tropicalis to this compound and then use TEM to observe any changes in the cell wall, plasma membrane, or internal organelles.

Studies on the effects of other stressors on Candida tropicalis have shown that TEM can reveal morphological alterations such as cell wall thickening or damage, mitochondrial swelling, and the formation of intracellular vesicles. Similar analyses with this compound could provide direct visual evidence of its mode of action, for instance, by demonstrating membrane disruption or interference with cell division.

In vitro cell adhesion assays are used to investigate the ability of cells to attach to extracellular matrix components or to other cells. These assays are relevant for studying CGA47-X peptides as some regions of Chromogranin A have been implicated in cell adhesion. Research has identified that the region spanning amino acids 47–57 of human Chromogranin A contains a cell adhesion site for fibroblasts and smooth muscle cells.

To study the effect of this compound on cell adhesion, an assay could be designed where a specific cell type is seeded onto plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) in the presence or absence of the peptide. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, often using a fluorescent dye or by measuring metabolic activity (e.g., MTT assay). Such experiments would reveal whether this compound promotes or inhibits cell adhesion, providing insights into its potential roles in processes like wound healing or tumor metastasis. Studies on the related peptide Chromofungin (B1577492) (CGA 47-66) have utilized assays such as the wound healing assay to assess its impact on the migration and, indirectly, the adhesion of Caco-2 cells.

Table 2: Summary of Cell-Based Assays for Studying this compound

Assay Technique Information Gained Example Application
Cellular Uptake & Viability Flow Cytometry Quantifies peptide internalization and its effect on cell survival. Measuring uptake of fluorescently-labeled this compound in Candida tropicalis and assessing viability.
Intracellular Localization Confocal Microscopy Determines the subcellular location of the peptide. Visualizing the distribution of tagged this compound within fungal cells.
Cellular Morphology Transmission Electron Microscopy (TEM) Reveals ultrastructural changes in cells upon peptide treatment. Examining the effect of this compound on the cell wall and organelles of Candida tropicalis.

Animal Models for Mechanistic Pre-Clinical Studies (excluding clinical outcomes)

Animal models are indispensable for investigating the in vivo mechanisms of action of peptides like this compound in a complex physiological system. These pre-clinical studies, while not focused on clinical outcomes, provide crucial information on the peptide's biological activities and potential therapeutic mechanisms.

For instance, the slightly larger fragment, Chromofungin (CGA 47-66), has been studied in rodent models to explore its physiological effects. In one study, CGA 47-66 was administered intraperitoneally to rats to investigate its role in nociception. The results indicated that the peptide has potent antinociceptive effects at low doses, and the mechanism likely involves corticotropin-releasing factor (CRF) receptors.

In another mechanistic study, a mouse model of sepsis induced by lipopolysaccharide (LPS) was used to examine the protective effects of CGA 47-66 on the brain. This research found that the peptide could alleviate cognitive impairment by reducing the disruption of the blood-brain barrier, with the underlying mechanism involving the PI3K/AKT signaling pathway.

Furthermore, studies on the broader N-terminal fragment of CgA, Vasostatin-I, in mouse tumor models have shown that it can regulate tumor neovascularization. These types of animal studies are critical for understanding the systemic effects and the molecular pathways that are modulated by CGA47-X peptides in vivo.

Rodent Models for Systemic Response Investigation (e.g., LPS-induced sepsis mice model)

Rodent models are instrumental in elucidating the systemic effects of CGA 47-66. One of the prominent models utilized is the lipopolysaccharide (LPS)-induced sepsis model in mice. LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response characteristic of sepsis. Administration of LPS to mice triggers a systemic inflammatory cascade, leading to conditions that mimic human sepsis, including potential organ damage.

In a notable study, an LPS-induced sepsis mouse model was employed to investigate the protective effects of CGA 47-66 on septic brain injury. nih.gov This model is established by administering a specific dose of LPS to the mice, which then develop sepsis-related pathologies. Researchers can then assess the impact of CGA 47-66 treatment on various biological markers and outcomes. For instance, in the context of septic brain injury, the integrity of the blood-brain barrier and cognitive functions are evaluated. nih.gov

Another relevant rodent model used to study the effects of CGA 47-66 is the acetic acid-induced writhing model in rats, which is used to assess nociception (the perception of pain). In this model, intraperitoneal injection of acetic acid induces a characteristic writhing response, and the administration of CGA 47-66 can be evaluated for its potential antinociceptive or pronociceptive effects. nih.gov

Furthermore, dextran sulfate (B86663) sodium (DSS)-induced colitis in mice serves as a model for inflammatory bowel disease. This model has been used to study the effects of CGA 47-66 on intestinal inflammation. nih.govfrontiersin.org By inducing colitis with DSS, researchers can then administer the peptide to assess its impact on the severity of the disease, colonic inflammation, and other related parameters. nih.govfrontiersin.org

These rodent models provide a valuable platform for investigating the multifaceted roles of CGA 47-66 in systemic responses to inflammation and injury.

Administration Routes and Experimental Design for Peptide Delivery

The method of delivering CGA 47-66 to the rodent models is a critical aspect of the experimental design, as the administration route can significantly influence the peptide's bioavailability and observed effects.

Intraperitoneal (i.p.) Injection: This is a common route of administration in rodent studies. In the LPS-induced sepsis model, CGA 47-66 has been administered via intraperitoneal injection. cccm-em120.com Similarly, in studies investigating the peptide's role in nociception, i.p. injection was the chosen method for delivering CGA 47-66 to rats. nih.gov This route allows for rapid absorption into the systemic circulation.

Intracolonic Injection: For localized effects within the gastrointestinal tract, intracolonic administration is employed. In the DSS-induced colitis model in mice, CGA 47-66 was delivered directly to the colon. nih.govfrontiersin.org This targeted approach is particularly relevant when studying the peptide's effects on intestinal inflammation.

The experimental design for peptide delivery also involves careful consideration of timing and control groups. For example, in the LPS-induced sepsis model, CGA 47-66 may be administered as a pretreatment before the LPS challenge to evaluate its protective potential. cccm-em120.com The design typically includes several groups: a control group (receiving a vehicle like saline), a group receiving only the inflammatory agent (e.g., LPS or DSS), and one or more groups receiving the inflammatory agent along with different doses of the CGA 47-66 peptide. nih.govfrontiersin.orgcccm-em120.com The inclusion of a scrambled peptide (a peptide with the same amino acid composition as CGA 47-66 but in a random sequence) as a control helps to ensure that the observed effects are specific to the unique sequence of CGA 47-66. nih.govfrontiersin.org

Below is an interactive data table summarizing the administration routes and experimental designs from the discussed studies.

Peptide Model Animal Administration Route Key Experimental Design Features
CGA 47-66LPS-induced sepsisMouseIntraperitoneal (i.p.)Pretreatment with peptide before LPS injection; use of control groups (saline, LPS only). cccm-em120.com
CGA 47-66Acetic acid-induced writhingRatIntraperitoneal (i.p.)Administration of peptide to assess dose-dependent effects on nociceptive response. nih.gov
CGA 47-66 (Chromofungin)DSS-induced colitisMouseIntracolonicPreventive treatment starting before DSS induction; use of vehicle and scrambled peptide controls. nih.govfrontiersin.org

Future Research Directions and Translational Potential Non Clinical

Elucidating Undiscovered Molecular Targets and Pathways

The primary known molecular activity of CGA 47-60 is its ability to kill a variety of filamentous fungi, indicating interaction with essential components or processes within fungal cells nih.gov. Further research is needed to precisely identify the specific molecular targets and the downstream pathways affected by this compound within these organisms. While a related peptide, CgA 47-66, has shown antinociceptive effects potentially involving CRF receptors, the direct molecular targets for the antifungal or other potential activities of the shorter this compound peptide require dedicated investigation. The receptors or molecular targets of CgA in cell adhesion are also noted as unknown, suggesting a broader area for target identification for CgA-derived peptides like this compound nih.gov. Future studies should employ techniques such as pull-down assays, affinity chromatography, and high-throughput screening to identify binding partners and cellular components that interact with this compound in fungal and potentially other relevant biological systems. Understanding these interactions at a molecular level is crucial for optimizing its activity and exploring new applications.

Exploration of Synergistic Effects with Other Bioactive Molecules

Investigating the synergistic effects of this compound with other bioactive molecules, such as existing antifungal agents or compounds with complementary mechanisms of action, represents a promising avenue for future research. While the provided search results mention synergistic effects in unrelated contexts like computational studies or with other compounds like cannabidiol (B1668261) or caffeic acid, there is no specific data on synergistic effects involving this compound and other antifungal or relevant bioactive molecules. Studies could focus on combinations that enhance antifungal efficacy, reduce the required concentration of each agent, or broaden the spectrum of activity. High-throughput screening of compound libraries in combination with this compound could reveal novel synergistic interactions.

Computational Modeling and In Silico Approaches for Peptide Design

Computational modeling and in silico approaches can play a significant role in understanding the structure-activity relationship of this compound and guiding the design of modified peptides with improved properties. Although the search results touch upon computational models in different fields, there is no specific information regarding computational modeling applied to this compound. Future research could utilize techniques such as molecular dynamics simulations, peptide docking studies, and quantitative structure-activity relationship (QSAR) modeling to predict optimal peptide sequences for enhanced potency, stability, or target binding. These approaches can help in the rational design of this compound analogs with tailored characteristics.

Investigation of Environmental Impact and Degradation

Given that this compound has antifungal activity, its potential environmental impact and degradation profile are important considerations for non-clinical research, particularly if considering its use in agricultural or environmental applications. The search results include information on environmental impact in the context of natural gas and general environmental protection acts, but not specifically for this compound. Future studies should assess its persistence in various environmental matrices (soil, water), its potential effects on non-target organisms, and its degradation pathways. Understanding these aspects is crucial for evaluating its ecological footprint and ensuring responsible development and potential deployment.

Conclusion

Summary of Key Findings on CGA47-X Peptide Biology

Research has illuminated that CGA47-66 (Chromofungin) is a versatile peptide with significant protective and immunomodulatory functions. It is an active, 20-amino acid peptide fragment of Chromogranin A that is involved in innate immune regulation. frontiersin.orgfrontiersin.org Key findings from various studies have demonstrated its activity in several biological contexts, particularly in response to inflammatory and ischemic insults.

One of the primary areas of discovery is its role in protecting cellular barriers. Studies have shown that CGA47-66 preserves the integrity of the blood-brain barrier during septic brain injury and inhibits tumor necrosis factor-alpha (TNF-α)-induced vascular endothelial hyper-permeability. frontiersin.org Furthermore, it helps maintain the homeostasis of intestinal epithelial cells. frontiersin.org In the context of inflammatory bowel disease (IBD), specifically active ulcerative colitis (UC), the expression of Chromofungin (B1577492) is notably downregulated. frontiersin.orgnih.gov

The peptide also exerts significant cardioprotective effects. It has been identified as a postconditioning agent that protects against ischemia/reperfusion damages in the heart, reducing infarct size and tissue damage. nih.gov Beyond its protective roles, CGA47-66 has been observed to have both pronociceptive and antinociceptive effects, indicating a complex role in pain modulation that appears to be dose-dependent and involves corticotropin-releasing factor (CRF) receptors. frontiersin.orgnih.gov

The mechanisms underlying these effects are being progressively uncovered. A recurring pathway implicated in Chromofungin's action is the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation. nih.gov This pathway is central to its cardioprotective function and its ability to shield the blood-brain barrier. nih.gov Additionally, its immunomodulatory effects are often achieved by suppressing pro-inflammatory pathways, such as inhibiting the nuclear transcription factor kappa B (NF-κB) signaling, which in turn regulates macrophage function. frontiersin.orgnih.gov

Table 1: Summary of Key Biological Activities of CGA47-66 (Chromofungin)

Biological ActivityModel/ContextKey Mechanism(s) of Action
Cardioprotection Ischemia/Reperfusion InjuryActivation of PI3K/AKT/eNOS/cGMP/PKG pathway, RISK pathway, MitoKATP, and miRNA-21. nih.gov
Neuroprotection Septic Brain Injury (LPS-induced)Reduction of blood-brain barrier damage via the PI3K/AKT pathway.
Vascular Integrity TNF-α-induced hyper-permeabilityInhibition of endothelial permeability through SOC-related Ca2+ signaling. frontiersin.org
Anti-inflammatory Colitis (DSS-induced)Suppression of pro-inflammatory macrophage function via inhibition of NF-κB signaling; promotion of alternatively activated macrophages. frontiersin.orgnih.gov
Pain Modulation Acetic acid-induced writhingDose-dependent antinociceptive and pronociceptive effects, likely involving CRF receptors. nih.gov
Antimicrobial GeneralPossesses direct antimicrobial and antifungal activities. frontiersin.orgfrontiersin.orgnih.gov

Remaining Challenges and Open Questions in CGA47-X Research

Despite the significant progress in understanding the function of CGA47-66, several challenges and unanswered questions remain. The therapeutic potential of Chromofungin is promising, but its clinical application is hindered by a need for deeper understanding.

A primary challenge lies in elucidating the complete picture of its in vivo regulation. While it is known that CGA47-66 is cleaved from Chromogranin A, the specific proteases responsible for its generation and the precise physiological or pathological triggers that govern its release in different tissues are not fully understood. The final effects of CgA in inflammation may depend on its specific cleavage pattern, and further research is required to clarify these complex interactions. frontiersin.org

Furthermore, while key signaling pathways like PI3K/AKT and NF-κB have been identified, the full spectrum of molecular interactions and downstream effectors remains to be mapped. The dose-dependent opposing effects observed in nociception studies highlight a complexity that warrants further investigation to understand the receptor dynamics and intracellular signaling that dictate such different outcomes. nih.gov The mechanisms behind its multimerization during acute stress and how this impacts its biological activity is another area requiring more research. nih.gov

Translating the promising preclinical findings into clinical practice presents another set of hurdles. Like many peptide-based therapeutics, challenges related to bioavailability, stability, and targeted delivery need to be addressed. Determining the pharmacokinetics and pharmacodynamics in humans is a critical next step that is currently not established. nih.gov The non-specific nature of its parent molecule, CgA, as a clinical marker adds a layer of complexity to developing CGA47-66 as a targeted diagnostic or therapeutic agent. nih.gov

Table 2: Open Questions in CGA47-X Research

Research AreaKey Unanswered Questions
Physiology & Processing What are the specific proteases that generate CGA47-66 in vivo? What are the precise physiological signals that control its production and release?
Mechanism of Action What is the full range of cell surface receptors and downstream signaling targets for CGA47-66? How are the dose-dependent and tissue-specific effects mediated at a molecular level?
Pathophysiology What is the exact role of CGA47-66 dysregulation in the pathogenesis of various inflammatory, cardiovascular, and neurodegenerative diseases?
Therapeutic Development What are the most effective and safe strategies for systemic or targeted delivery of CGA47-66? What is its long-term efficacy and safety profile in clinical settings?

Broader Implications for Peptide Science and Basic Biological Understanding

The research into CGA47-66 carries broader implications that extend beyond this single peptide. It serves as a compelling example of the importance of prohormones as precursors to a wide array of bioactive molecules. frontiersin.orgnih.gov The study of CgA and its fragments like Chromofungin underscores a fundamental biological principle: proteolytic processing is a critical mechanism for generating functional diversity and specificity in physiological regulation. frontiersin.orgnih.gov

This body of work significantly contributes to our understanding of the intricate connections between the neuroendocrine and immune systems. CgA and its derivatives are key mediators in this crosstalk, influencing inflammation, immunity, and tissue homeostasis. frontiersin.org The findings on CGA47-66 provide specific molecular insights into how neuroendocrine signals can directly modulate immune cell function and protect tissues during stress and injury.

For the field of peptide science, the diverse activities of CGA47-66—from cardioprotection to immunomodulation—highlight the potential of endogenous peptides as templates for novel therapeutic agents. Bioactive peptides are increasingly recognized for their high specificity and potency, which can lead to fewer side effects compared to small molecule drugs. imrpress.commdpi.com The journey to understand and potentially harness CGA47-66 can inform the broader development of peptide-based drugs for complex diseases such as sepsis, inflammatory bowel disease, and ischemic injuries. This research encourages further exploration of the "peptide-ome" to discover other hidden regulators of health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.